2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone
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Overview
Description
2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO4. It is a brominated derivative of ethanone, characterized by the presence of both bromine and nitro functional groups on a phenyl ring.
Preparation Methods
The synthesis of 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone typically involves the bromination of 2-hydroxy-4-nitroacetophenone. The reaction is carried out in refluxing acetic acid, yielding the desired product with a moderate yield . Industrial production methods may involve similar bromination reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include dioxane dibromide for bromination, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .
Scientific Research Applications
2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s brominated and nitro functional groups make it a potential candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone exerts its effects depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone include:
2-Bromo-1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone: This compound has a chlorine atom instead of a bromine atom, which may alter its reactivity and biological activity.
2-Bromo-1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone: The presence of a fluorine atom can significantly change the compound’s electronic properties and its interactions with biological targets
Properties
CAS No. |
683274-87-5 |
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Molecular Formula |
C8H5Br2NO4 |
Molecular Weight |
338.94 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO4/c9-3-7(12)5-1-4(10)2-6(8(5)13)11(14)15/h1-2,13H,3H2 |
InChI Key |
XYDNCXCWVAALDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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